

# An In-Depth Technical Guide to Aminoxy-PEG8-acid: Properties, Specifications, and Applications

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## Compound of Interest

Compound Name: Aminoxy-PEG8-acid

Cat. No.: B8024838

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## Introduction

**Aminoxy-PEG8-acid** is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, specifications, and detailed protocols for its application in creating stable bioconjugates. The molecule features a reactive aminoxy group at one end and a carboxylic acid at the other, connected by an 8-unit polyethylene glycol (PEG) spacer. This unique structure allows for the sequential and chemoselective conjugation to two different molecules. The aminoxy group forms a highly stable oxime bond with aldehydes and ketones, while the carboxylic acid can be activated to react with primary amines to form a stable amide bond. The hydrophilic PEG linker enhances the solubility and pharmacokinetic profile of the resulting conjugate.

## Core Properties and Specifications

The physicochemical properties of **Aminoxy-PEG8-acid** are critical for its effective use in bioconjugation. The following tables summarize the key specifications sourced from various suppliers.

Property	Specification
Chemical Name	Aminoxy-PEG8-acid
Synonyms	2-(Aminoxy)-PEG8-acetic acid, 25-aminoxy-3,6,9,12,15,18,21-hepta-oxa-24-oxopentacosanoic acid
CAS Number	2055013-68-6[1][2][3]
Molecular Formula	C19H39NO11[3][4]
Molecular Weight	457.52 g/mol
Purity	≥95% or >96%
Appearance	White to off-white solid or viscous oil
Handling and Storage	Recommendation
Solubility	Soluble in water, DMSO, DMF, and DCM
Storage Conditions	Store at -20°C in a dry, well-ventilated place. It is recommended to use the product immediately after opening as aminoxy compounds can be sensitive.
Shipping Conditions	Ambient temperature

## Applications

**Aminoxy-PEG8-acid** is a versatile tool for researchers in several fields:

- **Bioconjugation:** The primary application is the stable linking of biomolecules. The aminoxy group's reaction with aldehydes or ketones to form an oxime bond is highly chemoselective and results in a linkage that is more stable than hydrazone and imine bonds under physiological conditions.
- **Drug Delivery:** By attaching therapeutic agents to carrier molecules or nanoparticles, **Aminoxy-PEG8-acid** can improve the drug's solubility, stability, and pharmacokinetic

profile.

- **PROTACs Development:** This linker is used in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.
- **Surface Modification:** The linker can be used to functionalize surfaces, such as those of nanoparticles or microarrays, to enable the attachment of biomolecules.

## Experimental Protocols

The following are detailed methodologies for key experiments involving **Aminooxy-PEG8-acid**. These protocols are based on general procedures for oxime ligation and amide bond formation and may require optimization for specific applications.

### Protocol 1: General Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule

This protocol describes the conjugation of **Aminooxy-PEG8-acid** to a molecule containing an aldehyde or ketone functional group.

Materials:

- **Aminooxy-PEG8-acid**
- Aldehyde- or ketone-containing molecule (e.g., protein, peptide, small molecule)
- Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.5-7.5. Aniline can be added as a catalyst to a final concentration of 10-100 mM to accelerate the reaction.
- Quenching solution (optional): e.g., a small molecule with an aminooxy or hydrazide group.
- Purification system: Size-exclusion chromatography (SEC) or dialysis.
- Analytical instruments: SDS-PAGE, Mass Spectrometer, HPLC.

Procedure:

- **Reagent Preparation:**

- Dissolve the aldehyde- or ketone-containing molecule in the reaction buffer to a known concentration (e.g., 1-10 mg/mL for a protein).
- Prepare a stock solution of **Aminoxy-PEG8-acid** in the reaction buffer or a compatible organic solvent like DMSO.
- Conjugation Reaction:
  - Add a 10-50 fold molar excess of the **Aminoxy-PEG8-acid** solution to the solution of the aldehyde- or ketone-containing molecule. The optimal molar ratio should be determined empirically.
  - Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. For sensitive molecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).
- Reaction Quenching (Optional):
  - To consume any unreacted aldehyde or ketone groups, a small molecule containing an aminoxy or hydrazide group can be added in slight molar excess. Incubate for an additional 30-60 minutes.
- Purification of the Conjugate:
  - Remove unreacted **Aminoxy-PEG8-acid** and other small molecules by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.
- Analysis and Characterization:
  - Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight.
  - Confirm the identity and purity of the conjugate using mass spectrometry and HPLC.

## Protocol 2: Two-Step Conjugation via Amide Bond Formation and Oxime Ligation

This protocol describes a two-step process where the carboxylic acid of **Aminoxy-PEG8-acid** is first conjugated to an amine-containing molecule, followed by the reaction of the aminoxy group with an aldehyde or ketone.

#### Step 1: Amide Coupling of **Aminoxy-PEG8-acid** to an Amine-Containing Molecule

Materials:

- **Aminoxy-PEG8-acid**
- Amine-containing molecule
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide)
- Anhydrous DMF or DMSO
- Reaction Buffer: MES buffer (0.1 M, pH 4.5-6.0) or PBS (pH 7.2-7.5)

Procedure:

- Activation of Carboxylic Acid:
  - Dissolve **Aminoxy-PEG8-acid** in anhydrous DMF or DMSO.
  - Add 1.5 equivalents of EDC and 1.1 equivalents of NHS.
  - Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.
- Amide Bond Formation:
  - Dissolve the amine-containing molecule in the reaction buffer.
  - Add the activated **Aminoxy-PEG8-acid** NHS ester solution to the amine-containing molecule solution.
  - Stir the reaction at room temperature for 2-4 hours.

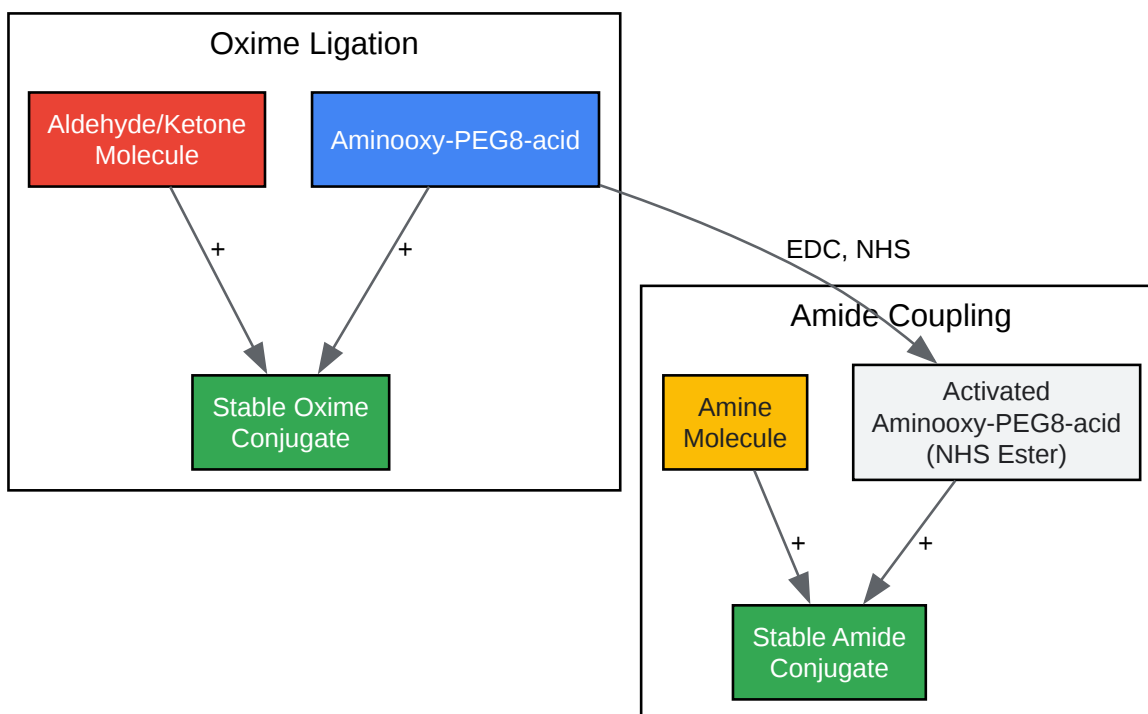
- Purification:
  - Purify the resulting Aminoxy-PEG8-conjugate using an appropriate method such as dialysis, SEC, or HPLC to remove unreacted reagents.

## Step 2: Oxime Ligation of the Aminoxy-PEG8-Conjugate

Follow the procedure outlined in Protocol 1 using the purified product from Step 1 as the starting material.

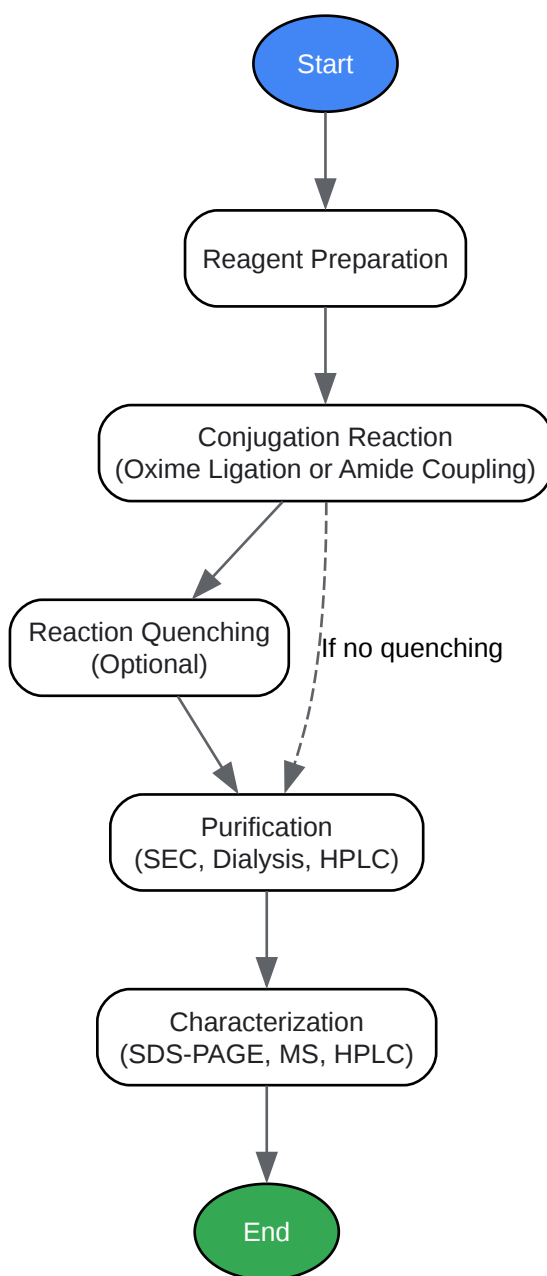
## Visualizations

The following diagrams illustrate the chemical reactions and a general experimental workflow for using **Aminoxy-PEG8-acid**.



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Caption: Chemical Reactions of **Aminoxy-PEG8-acid**.



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Caption: General Experimental Workflow for Bioconjugation.

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